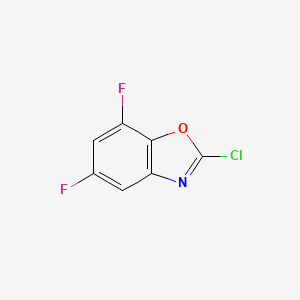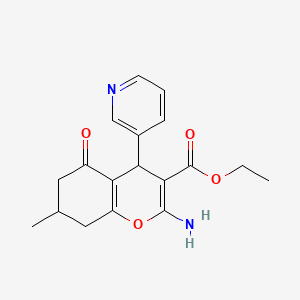
1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde
Descripción general
Descripción
1-(Phenylsulfonyl)pyrrole is a heterocyclic building block. The 1-(Phenylsulfonyl) group serves as N-blocking and directing group in various organic syntheses .
Molecular Structure Analysis
The molecular formula for 1-(Phenylsulfonyl)-1H-pyrrole is C10H9NO2S. It has an average mass of 207.249 Da and a monoisotopic mass of 207.035400 Da .Chemical Reactions Analysis
1-(Phenylsulfonyl)pyrrole may be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles . 1-(Phenylsulfonyl)indole reacts with chiral benzylic alcohols under the influence of either a protic (TFA) or Lewis (BF3-OEt2) acid .Physical And Chemical Properties Analysis
The density of 1-(Phenylsulfonyl)-1H-pyrrole is 1.2±0.1 g/cm3. It has a boiling point of 368.9±25.0 °C at 760 mmHg. Its vapour pressure is 0.0±0.8 mmHg at 25°C. The enthalpy of vaporization is 61.6±3.0 kJ/mol. It has a flash point of 176.9±23.2 °C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Baeyer-Villiger Oxidation : This compound is utilized in the synthesis of 1,2-dihydro-3H-indol-3-ones through the Baeyer-Villiger rearrangement of substituted 1H-indole-3-carbaldehydes (Bourlot, Desarbre, & Mérour, 1994).
- Furo[3,4-b]indoles Synthesis : An efficient synthesis method for 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles, important indole-2,3-quinodimethane synthetic analogues, starts from indole-3-carbaldehyde (Gribble, Jiang, & Liu, 2002).
Catalytic Applications
- Gold-Catalyzed Cycloisomerizations : 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde is used in gold(I)-catalyzed cycloisomerization reactions to produce 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols, showcasing the compound's versatility in catalytic processes (Kothandaraman, Mothe, Toh, & Chan, 2011).
Anticancer Research
- Anticancer Agent Synthesis : In recent research, 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde has been used to synthesize N-Arylated Indole-3-Substituted-2-Benzimidazoles, showing efficacy as anti-cancer agents against various cancer cell lines (Anwar, Basha, Reddy, Settipalli, Prasad, Kumar, Basha, Aruna, & Mulakayala, 2023).
Synthetic Chemistry Applications
- Lycogarubin C Synthesis : A notable application is in the total synthesis of lycogarubin C, demonstrating its utility in complex organic synthesis processes (Fu & Gribble, 2010).
- Crystal Structure Analysis : The compound's derivatives have been synthesized, and their crystal structures analyzed, contributing to the understanding of molecular structures and interactions (Mannes, Kaur, Onyango, Gribble, & Jasinski, 2017).
Catalysis and Green Chemistry
- Nanocatalysed Synthetic Route : In green chemistry, indole-3-carbaldehyde, a related compound, has been used in nanocatalyzed Knoevenagel condensation, highlighting the compound's potential in environmentally friendly chemical processes (Madan, 2020).
Pharmaceutical Synthesis
- Pharmaceutical Intermediates : It's also used in the preparation of various pharmaceutical intermediates, showcasing its importance in drug development and synthesis (Suryawanshi, Suryawanshi, Mhaske, Karpe, Kamble, Rode, Sudrik, & Lawande, 2023).
Mecanismo De Acción
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that indole derivatives can participate in a variety of chemical reactions, including electrophilic substitution . This suggests that 1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde might interact with its targets through similar mechanisms.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.
Pharmacokinetics
It’s known that indole derivatives are predominantly metabolized by cyp3a, a member of the cytochrome p450 family . This suggests that this compound may have similar pharmacokinetic properties.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , this compound may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with biological targets. Additionally, the compound’s action can be influenced by the organism’s internal environment, including factors like metabolic state and hormone levels .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(benzenesulfonyl)indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c17-11-12-10-16(15-9-5-4-8-14(12)15)20(18,19)13-6-2-1-3-7-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLARITBCJILRBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde | |
CAS RN |
80360-20-9 | |
| Record name | 1-(Phenylsulfonyl)-3-indolecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

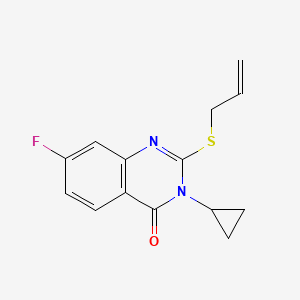
![N-(6-ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2982669.png)
![ethyl 2-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-2-oxoacetate](/img/structure/B2982670.png)
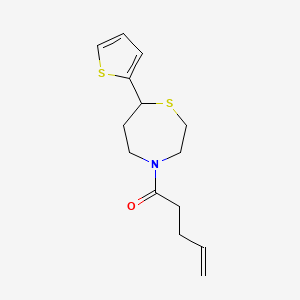
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2982673.png)
![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/no-structure.png)
![N-(2-methoxyethyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2982675.png)
![1,6,7-trimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2982677.png)
![N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2982680.png)

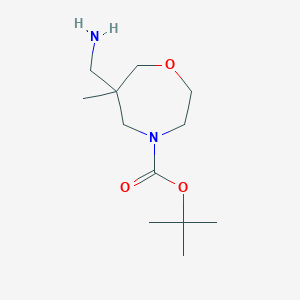
![Tert-butyl N-[(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate](/img/structure/B2982686.png)
